![molecular formula C13H15NO4 B1309493 methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 32045-07-1](/img/structure/B1309493.png)
methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
“Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.26 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO4/c1-15-10-5-7-4-9 (12 (14)17-3)13-8 (7)6-11 (10)16-2/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
This compound has a melting point range of 164-166°C . It is typically stored at room temperature .
Scientific Research Applications
Methyl 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylate: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of several therapeutic agents. For example, indole derivatives are known to be used in the biosynthesis of inhibitors of protein kinases , which are crucial in regulating cellular activities.
Organic Synthesis
In organic chemistry, this compound can be used for metal-free Friedel-Crafts alkylation , a reaction that forms carbon-carbon bonds in aromatic compounds. This is essential for constructing complex organic molecules.
Material Science
The methyl indole carboxylate can serve as a starting material for the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in material science for creating polymers and other advanced materials.
Catalysis
It may also find application in cross dehydrogenative coupling reactions , which are pivotal in forming bonds between two different molecules without the need for pre-functionalization, thus streamlining synthetic pathways.
Biomedical Research
Indole derivatives have shown potential in biomedical research, particularly in antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The specific compound could be investigated for similar bioactivities.
Natural Product Synthesis
The compound is potentially useful in the total synthesis of natural products such as alkaloids. For instance, indole carboxylic acids have been used as reactants for synthesizing renieramycin G analogs , which are part of a class of compounds with anticancer properties.
Agrochemistry
Lastly, indoles are known to be precursors for phytoalexins , which are antimicrobial substances produced by plants. The methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate could be explored for its utility in developing plant protectants or growth regulators.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activity .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that the progress of reactions involving similar compounds can depend on the stability of the synthesized derivatives and the reaction environment .
properties
IUPAC Name |
methyl 5,6-dimethoxy-1-methylindole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMKDRQCGQUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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